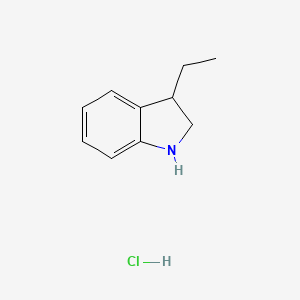

3-ethyl-2,3-dihydro-1H-indole hydrochloride

Description

Properties

IUPAC Name |

3-ethyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-8-7-11-10-6-4-3-5-9(8)10;/h3-6,8,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHNEMZHGRPKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

3-Ethyl-2,3-dihydro-1H-indole hydrochloride, like many indole derivatives, is known to interact with multiple receptors. The indole nucleus is a key component of many important synthetic drug molecules and has been found to bind with high affinity to these targets. This makes this compound a valuable compound for treatment development.

Mode of Action

The interaction of this compound with its targets leads to a variety of biological activities. Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. The specific mode of action of this compound depends on the specific target it interacts with.

Biochemical Pathways

This compound, as an indole derivative, can affect various biochemical pathways. Indole derivatives are known to have diverse biological activities and have immense potential for therapeutic applications. The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential biological activities, it could have a range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

3-ethyl-2,3-dihydro-1H-indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and potential therapeutic benefits. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Furthermore, it may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions. Additionally, it may activate or inhibit various signaling pathways by interacting with key proteins involved in these pathways. These interactions can lead to changes in gene expression, ultimately affecting cellular function and response to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Its degradation products may also have biological activity, potentially contributing to the overall effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells. Additionally, it may affect the production and degradation of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects, contributing to its potential therapeutic applications.

Biological Activity

3-Ethyl-2,3-dihydro-1H-indole hydrochloride is a compound of interest in medicinal chemistry, primarily due to its structural features that suggest potential biological activities. The indole scaffold is known for its presence in various bioactive compounds, making derivatives like this compound valuable for further exploration in pharmacological applications.

- Chemical Name : this compound

- CAS Number : 1803609-36-0

- Molecular Formula : C₉H₁₄ClN

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The indole structure allows for hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules. This compound may exhibit activities such as:

- Enzyme inhibition

- Receptor modulation

Anticancer Activity

Research indicates that indole derivatives possess significant anticancer properties. A study evaluated the cytotoxic effects of various indole derivatives against human cancer cell lines, including HeLa and MCF-7. The results showed that this compound exhibits moderate cytotoxicity, with an IC50 value indicating its effectiveness against specific cancer types .

| Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|

| HeLa | 20 - 34 | 66 - 80 |

| MCF-7 | 5 - 11 | 89 - 95 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that indole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 33 |

| Escherichia coli | 36.5 |

Study on Anticancer Properties

In a recent study focusing on the synthesis and evaluation of new indole derivatives, including this compound, researchers found that these compounds exhibited promising anticancer activities. The study involved testing against multiple cancer cell lines and analyzing the mechanisms through which these compounds exert their effects .

Antimicrobial Effectiveness

Another significant study assessed the antimicrobial effectiveness of several indole derivatives. The findings revealed that compounds structurally related to this compound showed potent activity against a range of microbial pathogens. The study emphasized the potential for these compounds in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

3-Ethyl-2,3-dihydro-1H-indole hydrochloride has been investigated for its potential therapeutic properties. Several studies have reported its use in the synthesis of bioactive compounds:

- Anticancer Activity : Recent research indicates that derivatives of 2,3-dihydroindoles exhibit significant anticancer properties. For example, compounds synthesized from 3-ethyl-2,3-dihydro-1H-indole have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) . These compounds often target specific pathways involved in tumor growth and proliferation.

- Neuroprotective Properties : The compound's derivatives have been evaluated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The antioxidant properties of these indole derivatives contribute to their neuroprotective capabilities .

Biological Research Applications

In biological research, this compound serves as an important tool for studying various biochemical processes:

- Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range (6–8.5). This application is critical for experiments involving cell viability and metabolic activity assessments .

- Synthesis of Heterocycles : The compound is also employed in multicomponent reactions to synthesize diverse heterocyclic compounds. These reactions often yield products with enhanced biological activity, making them valuable in drug discovery .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile intermediate:

- Building Block for Complex Molecules : It is frequently used as a precursor for synthesizing more complex indole derivatives through various reaction pathways. For instance, it can undergo cyclization reactions to form new indole-based structures that may exhibit unique chemical properties or biological activities .

- Facilitating One-Pot Reactions : The compound has been incorporated into one-pot synthesis strategies, allowing for the efficient generation of multiple products from simple starting materials. This approach not only simplifies the synthesis process but also enhances overall yield and reduces waste .

Case Studies and Research Findings

The following table summarizes key studies involving this compound and its derivatives:

Comparison with Similar Compounds

Structural Analogues

4-Methylindoline Hydrochloride

- Structure : Methyl group at position 4 instead of ethyl at position 3.

- Properties : Reduced steric bulk compared to the ethyl substituent, leading to differences in receptor binding or metabolic stability. The methyl group may enhance lipophilicity marginally but lacks the electron-donating effects of a larger alkyl chain .

- Applications : Used in medicinal chemistry for its balanced solubility and bioavailability .

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole Hydrochloride

- Structure : Bromine at position 6 and two methyl groups at position 3.

- The dimethyl substitution at position 3 provides conformational rigidity, which may limit rotational freedom compared to the ethyl group in the target compound .

- Applications : A halogenated intermediate in the synthesis of kinase inhibitors .

5-Chloroindoline Hydrochloride

- Structure : Chlorine substituent at position 4.

- Molecular weight is reduced (239.28 g/mol) compared to brominated analogues .

- Applications : Explored in the development of serotonin receptor modulators .

Pharmacological and Physicochemical Properties

Key Research Findings

- Electronic Effects : Ethyl substituents enhance electron density at the nitrogen atom, improving interactions with cytochrome P450 enzymes compared to halogenated analogues .

- Steric Influence : Bulkier groups (e.g., 3,3-dimethyl) reduce metabolic degradation but may hinder target engagement in enzyme-active sites .

- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .

Preparation Methods

Cyclization of Phenylhydrazine with Carbonyl Compounds

One classical approach to synthesize dihydroindole derivatives involves the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the indole or dihydroindole core.

- For 3-ethyl-2,3-dihydro-1H-indole, the starting carbonyl compound is typically a suitable ethyl-substituted aldehyde or ketone.

- Acidic conditions promote cyclization and formation of the dihydroindole ring.

- Subsequent purification yields the dihydroindole core with the ethyl substituent at position 3.

This method is supported by general indole synthesis literature and related indole derivative preparations.

Selective Alkylation of 2,3-Dihydroindole

Another method involves selective alkylation of the dihydroindole nucleus at the 3-position:

- Starting from 2,3-dihydro-1H-indole, alkylation is performed using ethylating agents such as ethyl iodide.

- The reaction is carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Base catalysts such as sodium hydride or potassium carbonate facilitate the alkylation.

- The reaction mixture is purified by column chromatography to isolate 3-ethyl-2,3-dihydro-1H-indole.

This approach allows precise control over substitution and is widely used for functionalizing indole derivatives.

Catalytic Hydrogenation of Indole Derivatives

- Starting from 3-ethylindole, catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the double bond between positions 2 and 3, yielding the 2,3-dihydro derivative.

- Hydrogenation conditions typically involve hydrogen gas at atmospheric or elevated pressure, room temperature or mild heating.

- This method provides a route to the dihydroindole scaffold while preserving the ethyl substituent.

This approach is useful when the ethyl group is introduced prior to saturation of the indole ring.

Formation of Hydrochloride Salt

- The free base 3-ethyl-2,3-dihydro-1H-indole is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

- The salt precipitates out and can be isolated by filtration and drying.

- This step improves compound stability and facilitates handling.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Key Advantages | Challenges |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + ethyl aldehyde/ketone | Acidic medium (e.g., HCl, AcOH), heat | Direct formation of dihydroindole core | Requires careful control to avoid overreaction |

| Selective Alkylation | 2,3-Dihydro-1H-indole | Ethyl iodide, base (NaH, K2CO3), inert atmosphere | High regioselectivity | Sensitive to oxidation |

| Catalytic Hydrogenation | 3-Ethylindole | H2 gas, Pd/C catalyst, mild conditions | Efficient saturation of double bond | Requires hydrogenation setup |

| Hydrochloride Salt Formation | 3-Ethyl-2,3-dihydro-1H-indole | HCl in ethanol or ether | Improves stability and solubility | Requires careful handling of acid |

Research Findings and Analytical Considerations

- Purity and Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the substitution pattern and integrity of the dihydroindole ring. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) ensures purity above 95% and detects possible impurities from side reactions.

- Stability: The hydrochloride salt form shows improved stability compared to the free base, especially under ambient conditions. Storage under inert atmosphere and protection from moisture and light is recommended to prevent degradation.

- Safety: Handling requires appropriate personal protective equipment (PPE), including gloves and eye protection, and use of fume hoods to avoid exposure to volatile reagents and hydrochloric acid vapors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-ethyl-2,3-dihydro-1H-indole hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves dissolving intermediates in polar aprotic solvents (e.g., DMF) with catalytic CuI for cross-coupling reactions. For example, a protocol for a structurally similar indole derivative used PEG-400/DMF mixtures and 12-hour stirring under inert conditions, achieving 42% yield after purification via flash chromatography (70:30 ethyl acetate/hexane) . Adjusting solvent polarity, catalyst loading (e.g., CuI at 10 mol%), and reaction time can mitigate side reactions.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Combine orthogonal techniques:

- TLC : Monitor reaction progress using silica gel plates with UV visualization.

- NMR : Analyze , , and NMR spectra to confirm substituent positions and absence of impurities. For example, NMR peaks at δ 2.5–3.5 ppm are typical for ethyl groups in dihydroindole derivatives .

- Mass Spectrometry : Use FAB-HRMS to verify molecular weight within ±0.005 Da accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or methoxy substituents) affect the reactivity of dihydroindole hydrochlorides?

- Methodological Answer : Compare electronic effects using Hammett constants (σ values). For example:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the indole nitrogen, enhancing reactivity in nucleophilic substitutions.

- Electron-donating groups (e.g., OCH) : Stabilize intermediates in coupling reactions, as seen in ethyl 5-methoxyindole-2-carboxylate synthesis .

- Experimental Design : Synthesize analogs (e.g., 6-chloro or 5-methoxy derivatives) and compare reaction kinetics via HPLC monitoring .

Q. What analytical strategies resolve contradictions in NMR data for dihydroindole derivatives?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in ethyl groups can split NMR signals. Use variable-temperature NMR to coalesce peaks (e.g., at 298 K vs. 323 K).

- Solvent Effects : Compare DMSO-d (hydrogen-bonding) vs. CDCl (non-polar) to identify tautomeric forms .

- 2D NMR : Employ HSQC and HMBC to assign ambiguous couplings, particularly in crowded aromatic regions .

Q. How can computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors).

- QSAR Models : Train models on indole-based antioxidants, correlating substituent parameters (e.g., logP, molar refractivity) with IC values .

- Validation : Compare predicted vs. experimental IC for analogs like 6-chloro-2,3-dihydro-1H-indole hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.